molecular formula C6H14ClN B14722877 N,N-Dipropylhypochlorous amide CAS No. 5775-34-8

N,N-Dipropylhypochlorous amide

Katalognummer: B14722877
CAS-Nummer: 5775-34-8
Molekulargewicht: 135.63 g/mol
InChI-Schlüssel: ZLARYUDVCNJSFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dipropylhypochlorous amide is a chemical compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound, specifically, has two propyl groups attached to the nitrogen atom, making it a secondary amide. The unique structure of this compound imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropylhypochlorous amide can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dipropylhypochlorous amide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Hydrolysis: Carboxylic acid and dipropylamine.

    Reduction: Corresponding amine.

    Substitution: Varied products depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of N,N-Dipropylhypochlorous amide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Dipropylhypochlorous amide is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other amides. Its dipropyl groups provide steric hindrance, influencing its chemical behavior and making it suitable for specialized applications .

Eigenschaften

CAS-Nummer

5775-34-8

Molekularformel

C6H14ClN

Molekulargewicht

135.63 g/mol

IUPAC-Name

N-chloro-N-propylpropan-1-amine

InChI

InChI=1S/C6H14ClN/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3

InChI-Schlüssel

ZLARYUDVCNJSFV-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.